2-(2-Propynyloxy)ethylamine
2-(2-Propynyloxy)ethylamine
Propargyl-PEG1-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
122116-12-5
VCID:
VC0540302
InChI:
InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2
SMILES:
C#CCOCCN
Molecular Formula:
C5H9NO
Molecular Weight:
99.13 g/mol
2-(2-Propynyloxy)ethylamine
CAS No.: 122116-12-5
Cat. No.: VC0540302
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG1-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 122116-12-5 |
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | 2-prop-2-ynoxyethanamine |
| Standard InChI | InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2 |
| Standard InChI Key | MZFRRBQTCNHISM-UHFFFAOYSA-N |
| SMILES | C#CCOCCN |
| Canonical SMILES | C#CCOCCN |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator